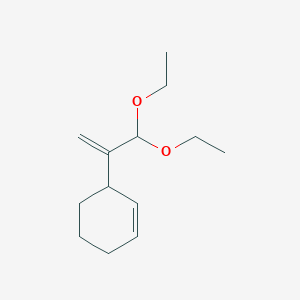
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is an organic compound with a unique structure that combines a cyclohexene ring with a diethoxypropene side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with 3,3-diethoxyprop-1-ene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is generally carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The diethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. The diethoxy group can undergo hydrolysis to form reactive intermediates that further react with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diethoxyprop-1-ene: A simpler compound with similar reactivity but lacking the cyclohexene ring.
Cyclohexene: A basic structure without the diethoxypropene side chain.
Cyclohexenone: An oxidized form of cyclohexene with different reactivity.
Uniqueness
3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is unique due to its combination of a cyclohexene ring and a diethoxypropene side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
57428-10-1 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
3-(3,3-diethoxyprop-1-en-2-yl)cyclohexene |
InChI |
InChI=1S/C13H22O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h7,9,12-13H,3-6,8,10H2,1-2H3 |
InChI-Schlüssel |
GVVZNCNOUCVBFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=C)C1CCCC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


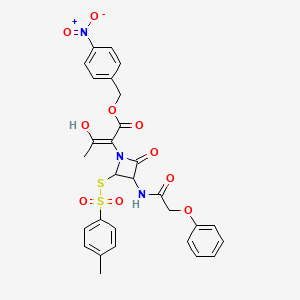
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
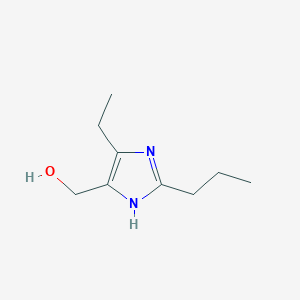
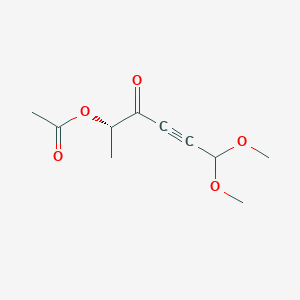

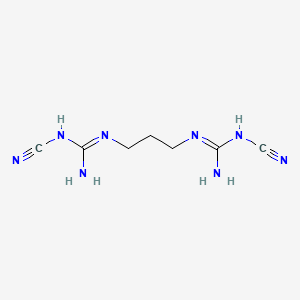
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
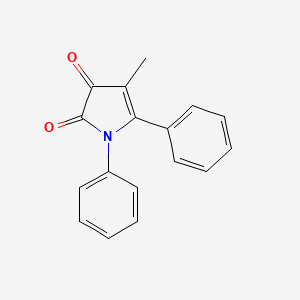

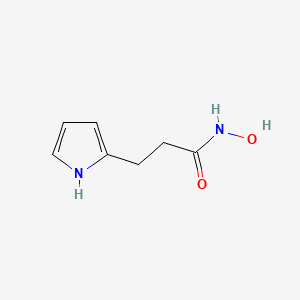
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)



